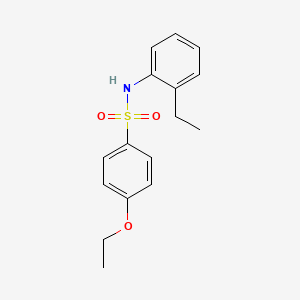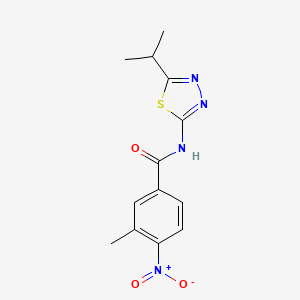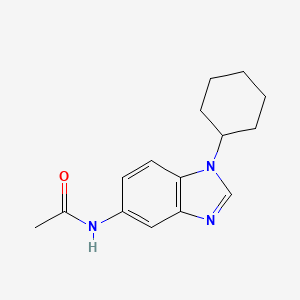
2-(2-naphthyl)-2-oxoethyl 2-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyl)-2-oxoethyl 2-pyrazinecarboxylate, commonly known as NPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a pyrazinecarboxylate derivative that has been synthesized using various methods and has shown promising results in various applications. In
Mécanisme D'action
The mechanism of action of NPEP is not fully understood, but it is believed to function by interacting with specific proteins or enzymes in cells. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cell growth. NPEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NPEP has been shown to have various biochemical and physiological effects, including reducing cell viability and inducing cell cycle arrest in cancer cells. It has also been shown to increase the expression of certain genes involved in apoptosis and decrease the expression of genes involved in cell proliferation. NPEP has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NPEP is its high solubility in various solvents, making it easy to work with in lab experiments. It also has low toxicity in normal cells, making it a safe candidate for further research. However, one limitation is its low stability in aqueous solutions, which can affect its effectiveness in certain applications.
Orientations Futures
There are several future directions for NPEP research, including further exploration of its anticancer properties and its potential as a fluorescent probe for detecting metal ions. It also has potential as a tool for studying protein-protein interactions and as a precursor for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of NPEP and to optimize its synthesis and purification methods.
Méthodes De Synthèse
NPEP can be synthesized using various methods, including the reaction of 2-(2-naphthyl)-2-oxoethyl bromide with 2-pyrazinecarboxylic acid in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-(2-naphthyl)-2-oxoethyl chloride with sodium pyrazine-2-carboxylate in the presence of a palladium catalyst. The purity and yield of NPEP can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
NPEP has shown promising results in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. It has also been used as a precursor for the synthesis of other compounds, such as pyrazinecarboxamide derivatives.
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(11-22-17(21)15-10-18-7-8-19-15)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFIXVKOSHDGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)


![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)